molecular formula C25H32N2O3S B289412 N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide

N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide

Katalognummer B289412
Molekulargewicht: 440.6 g/mol
InChI-Schlüssel: FZPJYLNSTRDWOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide, commonly known as TAK-659, is a small molecule inhibitor of the spleen tyrosine kinase (SYK) pathway. It has been extensively studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

TAK-659 works by inhibiting the N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide pathway. N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide by TAK-659 leads to decreased BCR signaling, resulting in decreased survival and proliferation of B-cells. This mechanism of action makes TAK-659 a promising treatment for B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit B-cell activation, and decrease the production of pro-inflammatory cytokines. TAK-659 has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. TAK-659 also has a favorable safety profile, which allows for higher dosing and longer treatment durations in preclinical studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, TAK-659 has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One direction is to further investigate its potential as a treatment for B-cell malignancies and autoimmune disorders. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to study the pharmacokinetics and pharmacodynamics of TAK-659 in more detail, including its metabolism, distribution, and excretion. Finally, further research is needed to identify potential biomarkers that could predict response to TAK-659, which could help guide patient selection and treatment decisions.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the preparation of 4-methylbenzoyl chloride and 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. These two compounds are then reacted with morpholine and triethylamine to yield the intermediate product. The final step involves the reaction of the intermediate with N-(tert-butoxycarbonyl)-L-proline to produce TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has shown promising results in preclinical studies, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown potential as a treatment for autoimmune disorders such as rheumatoid arthritis and lupus.

Eigenschaften

Molekularformel

C25H32N2O3S

Molekulargewicht

440.6 g/mol

IUPAC-Name

N-[6-tert-butyl-3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H32N2O3S/c1-16-5-7-17(8-6-16)22(28)26-23-21(24(29)27-11-13-30-14-12-27)19-10-9-18(25(2,3)4)15-20(19)31-23/h5-8,18H,9-15H2,1-4H3,(H,26,28)

InChI-Schlüssel

FZPJYLNSTRDWOM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N4CCOCC4

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.